3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
CAS No.: 1775410-23-5
Cat. No.: VC7028993
Molecular Formula: C24H28N4O2
Molecular Weight: 404.514
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1775410-23-5 |
|---|---|
| Molecular Formula | C24H28N4O2 |
| Molecular Weight | 404.514 |
| IUPAC Name | 3-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
| Standard InChI | InChI=1S/C24H28N4O2/c1-16-4-7-19(8-5-16)15-28-22(25-26-24(28)30)20-10-12-27(13-11-20)23(29)21-9-6-17(2)18(3)14-21/h4-9,14,20H,10-13,15H2,1-3H3,(H,26,30) |
| Standard InChI Key | GOXSYHWEKWKJOS-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C |
Introduction
Synthesis
While specific synthesis data for this compound is unavailable in the provided results, typical procedures for similar compounds involve:
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Formation of the Triazolone Core: Cyclization reactions using hydrazines and carbonyl precursors.
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Functionalization of Piperidine: Introduction of the benzoyl group via acylation reactions.
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Aromatic Substitution: Coupling of the methylphenylmethyl group through alkylation or reductive amination.
These steps are often conducted under mild conditions with catalysts like acids or bases to ensure high yields and purity.
Potential Pharmacological Activities
Compounds containing triazolone and piperidine moieties have been widely studied for:
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Anticancer Activity: Triazolone derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting enzymes like tubulin polymerase or inducing apoptosis.
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Anti-inflammatory Effects: Molecular docking studies suggest that triazolones can inhibit enzymes such as lipoxygenase or cyclooxygenase.
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CNS Activity: Piperidine-containing compounds often exhibit activity as dopamine or norepinephrine transporter inhibitors.
Hypothetical Mechanisms
Given its structure:
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The aromatic substitutions may enhance binding affinity to hydrophobic pockets in target proteins.
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The triazolone NH group could participate in hydrogen bonding with biological macromolecules.
Analogous Research Findings
To contextualize this compound, similar molecules have been studied:
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Triazolones as Anti-cancer Agents:
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Piperidine Derivatives:
Experimental Validation
To confirm its potential applications:
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In Vitro Studies: Evaluate cytotoxicity against cancer cell lines or anti-inflammatory properties using enzyme inhibition assays.
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Molecular Docking: Simulate interactions with biological targets such as kinases or receptors.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity parameters.
Structural Optimization
Modifications could include:
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Varying substituents on the aromatic rings to tune hydrophobicity and electronic properties.
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Exploring different positions for functional groups on the piperidine ring.
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